ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
The thiazolidinone derivative is then reacted with ethyl 6-bromohexanoate under basic conditions to introduce the ethyl hexanoate moiety, typically using a base like potassium carbonate.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, enhanced purification techniques like crystallization and distillation, and the employment of catalysts to streamline the reaction processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate typically involves a multi-step process starting from readily available starting materials. The general synthetic route might include the following steps:
Formation of the Thiazolidinone Ring
The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization of this intermediate with an appropriate dihalide forms the thiazolidinone ring.
Chemical Reactions Analysis
Ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate can undergo several types of chemical reactions, including but not limited to:
Oxidation: : The compound can be oxidized, especially at the sulfur atom, using oxidizing agents like hydrogen peroxide or peracids, yielding sulfoxides or sulfones.
Reduction: : Reduction of the compound can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ester functional group, where it can be converted to various other esters or acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Bases: : Potassium carbonate, sodium hydroxide for nucleophilic substitution reactions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various esters and acids depending on the substituents introduced.
Scientific Research Applications
Ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate finds applications in diverse scientific fields:
Chemistry: : As an intermediate in the synthesis of complex molecules and as a model compound for studying the reactivity of thiazolidinones.
Biology: : Investigated for its potential as an enzyme inhibitor or a modulator of biochemical pathways due to its unique structure.
Medicine: : Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Utilized in the development of new materials, agrochemicals, and as a precursor for dyes and pigments.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its ability to interact with various molecular targets. This may include:
Molecular Targets: : Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: : Cellular signaling pathways, metabolic pathways that are altered or modulated by the compound.
Comparison with Similar Compounds
When comparing ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate to similar compounds, its uniqueness can be highlighted in terms of its specific functional groups and their positioning:
Similar Compounds
Ethyl 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoate
Ethyl 6-[(4-methoxyphenyl)methylidene]hexanoate
Ethyl 6-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoate]
These compounds may share structural similarities but differ in terms of reactivity and specific applications due to variations in their substituent groups. This compound stands out due to its combination of a thiazolidinone core with an ethyl hexanoate group, impacting its physical and chemical properties.
And there you have it. Fascinating stuff, right?
Properties
IUPAC Name |
ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-3-24-17(21)7-5-4-6-12-20-18(22)16(26-19(20)25)13-14-8-10-15(23-2)11-9-14/h8-11,13H,3-7,12H2,1-2H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQNXJRDCHEFSS-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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